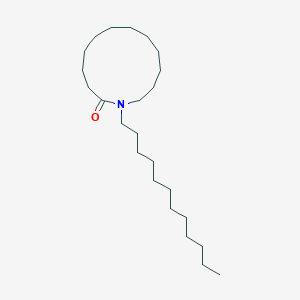
1-Dodecyl-1-azacyclotridecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Dodecyl-1-azacyclotridecan-2-one can be synthesized through several methods:
-
Cyclododecatriene Route
Hydrogenation: Cyclododecatriene is hydrogenated to form cyclododecane.
Oxidation: Cyclododecane is oxidized with air or oxygen in the presence of boric acid and transition metal salts to produce a mixture of cyclododecanol and cyclododecanone.
Dehydrogenation: This mixture is dehydrogenated to cyclododecanone using a copper contact catalyst.
Beckmann Rearrangement: Cyclododecanone oxime is formed and then rearranged to laurolactam in the presence of a strong acid.
-
Photonitrosation Process
Nitrosyl Chloride Reaction: Cyclododecane reacts with nitrosyl chloride in the presence of anhydrous hydrogen chloride.
Extraction and Rearrangement: The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to laurolactam by heating to 160°C.
Análisis De Reacciones Químicas
1-Dodecyl-1-azacyclotridecan-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, oxygen, boric acid, transition metal salts, nitrosyl chloride, and sulfuric acid. Major products formed from these reactions include cyclododecanone oxime and various amine derivatives .
Aplicaciones Científicas De Investigación
1-Dodecyl-1-azacyclotridecan-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-1-azacyclotridecan-2-one involves its interaction with various molecular targets and pathways:
Polymerization: The compound undergoes ring-opening polymerization to form polyamides.
Enzyme Interaction: It interacts with enzymes like neutrophil collagenase, affecting their activity and function.
Comparación Con Compuestos Similares
1-Dodecyl-1-azacyclotridecan-2-one can be compared with other similar compounds:
Cyclododecanone: This compound is an intermediate in the synthesis of laurolactam and shares similar chemical properties.
Similar compounds include:
- Caprolactam
- Cyclododecanone
- Cyclododecanol
- Cyclododecatriene
Propiedades
Número CAS |
58331-37-6 |
|---|---|
Fórmula molecular |
C24H47NO |
Peso molecular |
365.6 g/mol |
Nombre IUPAC |
1-dodecyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23-20-17-14-11-8-9-12-15-18-21-24(25)26/h2-23H2,1H3 |
Clave InChI |
NVIIWERTCGBRKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCCCCCCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




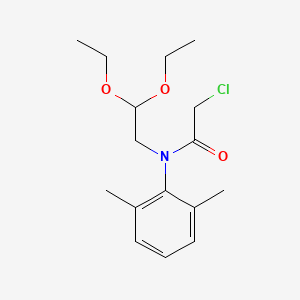
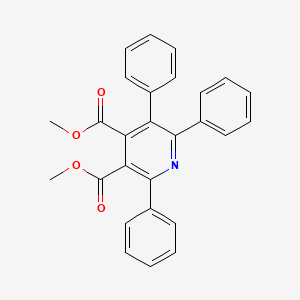
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
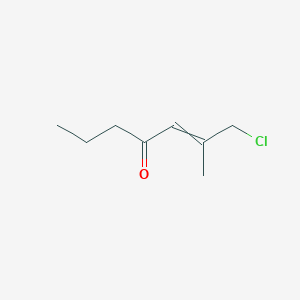

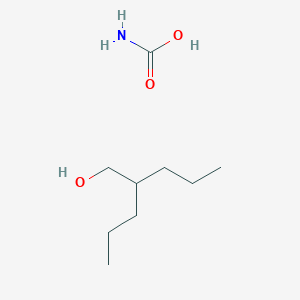

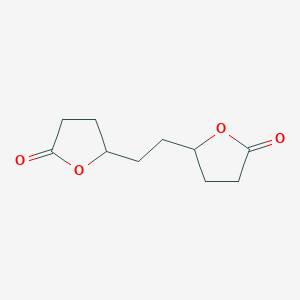
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
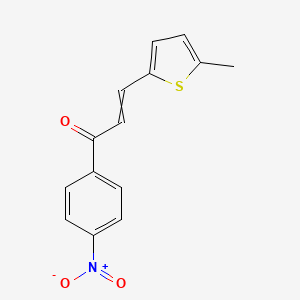
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
